6-Deoxyglucose
Overview
Description
6-Deoxy-Alpha-D-Glucose is a structural homolog of D-glucose (dextrose) and a stable analog. It lacks the hydroxyl group at the carbon 6 position, which differentiates it from D-glucose. . It is an analog of mannose and plays a significant role in various biochemical processes.
Scientific Research Applications
6-Deoxy-Alpha-D-Glucose has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
6-Deoxyglucose (6-DG) is a glucose analog that lacks the hydroxyl group at the carbon 6 position . It is structurally similar to glucose and mannose . The primary targets of 6-DG are the glucose transporters of the cell . These transporters are responsible for the uptake of glucose, a primary energy source for cells .
Mode of Action
Once inside the cell, 6-DG is phosphorylated by hexokinase to form this compound-6-phosphate (6-DG6P) . Unlike glucose-6-phosphate, 6-dg6p cannot be further metabolized by phosphoglucose isomerase, the next enzymatic step of glycolysis . This results in the accumulation of 6-DG6P, which inhibits hexokinase itself , thereby hampering the metabolism of glucose and creating starvation-like conditions in the cells .
Biochemical Pathways
The primary biochemical pathway affected by 6-DG is glycolysis . By inhibiting hexokinase, 6-DG disrupts the normal metabolic rhythm of the cell . This perturbation of glycolytic flux leads to a decrease in ATP production, which can have downstream effects on various cellular processes that rely on ATP for energy .
Pharmacokinetics
It is known that 6-dg is taken up by cells at a rate proportional to their rate of glucose utilization . Once inside the cell, 6-DG is phosphorylated to form 6-DG6P . The inability of 6-DG6P to be further metabolized likely impacts the bioavailability of 6-DG within the cell .
Result of Action
The primary result of 6-DG action is the inhibition of glycolysis, leading to a decrease in ATP production . This can cause cell growth to halt . In addition to this, 6-DG can also interfere with protein N-glycosylation . This systemic effect can lead to the development of resistance strategies in cells .
Action Environment
The action of 6-DG can be influenced by various environmental factors. For instance, cells with higher glucose uptake, such as tumor cells, have a higher uptake of 6-DG . This makes them particularly susceptible to the effects of 6-DG . Additionally, the presence of glucose in the environment can facilitate the export of 6-DG, terminating the process of 6-DG detoxification .
Future Directions
Recent studies have identified a chronic shift in energy production from mitochondrial oxidative phosphorylation to aerobic glycolysis (Warburg effect) as a contributor to cyst growth, rendering cyst cells exquisitely sensitive to glucose availability . Therefore, low calorie or ketogenic diets have delayed preclinical ADPKD progression . Additional preclinical data warn of potential negative impact of excess dietary phosphate or oxalate in ADPKD progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-Alpha-D-Glucose can be achieved through several methods. One common approach involves the use of 3,4-di-O-acetyl-1,2-dideoxy-6-O-p-tolylsulfonyl-D-glucopyranose as a starting material. The key steps include the addition of nitrosyl chloride, condensation with alcohols or phenols, and conversion to glucoside derivatives . Another method involves the enzymatic production from L-rhamnose using Escherichia coli .
Industrial Production Methods: Industrial production of 6-Deoxy-Alpha-D-Glucose typically involves large-scale enzymatic processes. These methods are designed to ensure high yield and purity, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 6-Deoxy-Alpha-D-Glucose undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various derivatives of 6-Deoxy-Alpha-D-Glucose, which can be further utilized in biochemical and pharmaceutical research .
Comparison with Similar Compounds
2-Deoxy-D-Glucose: Used as a glycolytic inhibitor in studying the biological function of glucose.
D-Isorhamnose: Another name for 6-Deoxy-Alpha-D-Glucose.
Epifucose: Another name for 6-Deoxy-Alpha-D-Glucose.
Quinovose: Another name for 6-Deoxy-Alpha-D-Glucose.
Uniqueness: 6-Deoxy-Alpha-D-Glucose is unique due to its lack of a hydroxyl group at the carbon 6 position, which makes it structurally different from D-glucose and its analogs. This structural difference allows it to be used in specific biochemical and medical applications where other glucose analogs may not be effective .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-DVKNGEFBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312192 | |
Record name | 6-Deoxy-α-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551-63-3, 7658-08-4 | |
Record name | 6-Deoxy-α-D-glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-D-Quinovopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-D-quinovopyranose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03773 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Deoxy-α-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-D-QUINOVOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68BDH91OBS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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